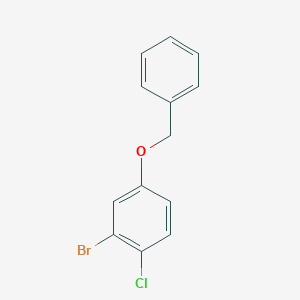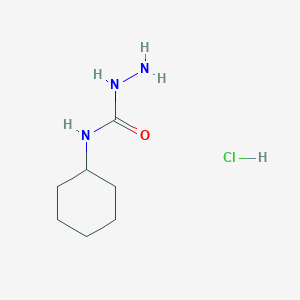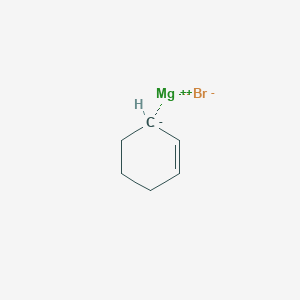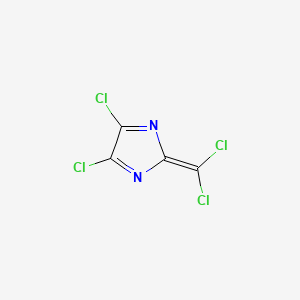
DNP-AU-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione, commonly known as DNP-AU-NHS, is a yellow solid with a molecular weight of 464.48 g/mol . It is a derivative of N-hydroxysuccinimide and is used in various chemical and biological applications due to its ability to form stable amide bonds with primary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the reaction of 2,4-dinitroaniline with 11-bromoundecanoic acid to form an intermediate, which is then reacted with N-hydroxysuccinimide to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: The major products are amide derivatives.
Reduction Reactions: The major products are amino derivatives.
Aplicaciones Científicas De Investigación
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the formation of stable amide bonds with primary amines. This reaction occurs through the activation of the carboxyl group by N-hydroxysuccinimide, which facilitates nucleophilic attack by the amine . The molecular targets include proteins and peptides with accessible primary amine groups .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines.
2,4-dinitrophenyl derivatives: These compounds also contain nitro groups that can undergo reduction reactions.
Uniqueness
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of a long aliphatic chain, a dinitroaniline moiety, and an N-hydroxysuccinimide ester, which provides it with distinct reactivity and applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJPRUNHLLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)




![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
